4-Nitrobenzonitrile-d4
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Overview
Description
4-Nitrobenzonitrile-d4 is a deuterium-labeled compound, specifically a stable isotope of 4-Nitrobenzonitrile. The molecular formula for this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecule.
Preparation Methods
The synthesis of 4-Nitrobenzonitrile-d4 typically involves the introduction of deuterium into the 4-Nitrobenzonitrile molecule. One common method involves the use of deuterated reagents in the nitration of benzonitrile. The reaction conditions often include the use of deuterated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the deuterated product .
Chemical Reactions Analysis
4-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-aminobenzonitrile-d4 .
Scientific Research Applications
4-Nitrobenzonitrile-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in the study of reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is used in the development of new materials and chemicals, particularly in the field of polymer science
Mechanism of Action
The mechanism of action of 4-Nitrobenzonitrile-d4 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
4-Nitrobenzonitrile-d4 can be compared with other deuterium-labeled compounds such as:
4-Nitrobenzonitrile: The non-deuterated version, which lacks the unique properties conferred by deuterium atoms.
4-Cyanonitrobenzene: Another similar compound with a cyano group instead of a nitro group.
4-Hydroxy-3-nitrobenzonitrile: A compound with a hydroxyl group in addition to the nitro and cyano groups
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
Properties
Molecular Formula |
C7H4N2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
NKJIFDNZPGLLSH-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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